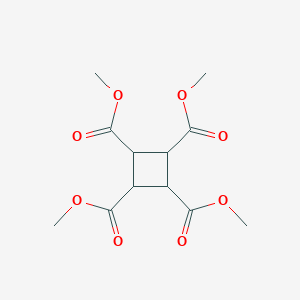

Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate

Vue d'ensemble

Description

Synthesis Analysis

The stereoselective synthesis of tetraalkyl cyclobutene-1,2,3,4-tetracarboxylates, including tetramethyl 1,2,3,4-cyclobutanetetracarboxylate, can be achieved through an intramolecular Wittig reaction between a vinylphosphonium salt and diethyl 2-oxobutanedioate. This method leads to the formation of highly electron-deficient 1,3-dienes as intermediates (Yavari & Nourmohammadian, 1999).

Molecular Structure Analysis

The molecular structure of tetramethyl cyclobutanetetracarboxylate derivatives has been extensively studied using techniques such as 1H, 13C NMR, and mass spectrometry. These studies have contributed to understanding the molecular conformation and electronic structure of these compounds (Acheson et al., 1980).

Chemical Reactions and Properties

Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate undergoes various chemical reactions, including electrocyclic ring-opening reactions and addition reactions with heterocyclic compounds. These reactions are crucial for the synthesis of complex organic molecules and have significant implications in organic synthesis (Hansen & Demarco, 1969).

Physical Properties Analysis

The physical properties of tetramethyl 1,2,3,4-cyclobutanetetracarboxylate and its derivatives, such as solubility, melting point, and boiling point, are essential for its applications in material science and organic chemistry. These properties are determined by the compound's molecular structure and the nature of its substituents (Su-fang, 2012).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of tetramethyl 1,2,3,4-cyclobutanetetracarboxylate, are influenced by its unique cyclobutane core and the electron-withdrawing effect of the carboxylate groups. These properties play a crucial role in its behavior in chemical syntheses and reactions (Maier et al., 1993).

Applications De Recherche Scientifique

Synthesis and Preparation

Tetramethyl cyclobutane tetracarboxylate has been synthesized using dimethyl fumarate and water under UV conditions. This compound is a precursor for cyclobutanetetracarboxylic acid and dianhydride, both of which have significant yields under specific conditions (Wu Su-fang, 2012).

Reactions and Derivatives

The compound is a key player in reactions like Diels-Alder additions, photocyclizations, and in the construction of polyfunctionalized cage compounds. Precursors like dibromocyclobutane derivatives are used for generating tetramethyl cyclobutadienetetracarboxylate, which is then utilized in these reactions (Günter W. Maier et al., 1993).

Electrochemical Properties

Tetraalkyl cyclobutene-1,2,3,4-tetracarboxylates, derivatives of tetramethyl cyclobutane tetracarboxylate, have been studied for their electrocyclic ring-opening reactions. These reactions produce highly electron-deficient 1,3-dienes, indicating potential applications in electrochemical fields (I. Yavari & F. Nourmohammadian, 1999).

Framework Formation in Complexes

Recent studies have shown that tetramethyl 1,2,3,4-cyclobutanetetracarboxylate can play a crucial role in directing the structure of uranyl ion complexes. These complexes have varying dimensionality and topology depending on the conformation and coordination modes of the ligand (P. Thuéry et al., 2019).

Polymerization and Material Science

The compound has been used in ethylene polymerization, demonstrating its potential in material science applications. For instance, tetramethyl(2-methylthioethyl)cyclopentadiene complexes of cobalt, related to tetramethyl cyclobutane tetracarboxylate, have been effective in polymerizing ethylene to linear polyethylene (O. Daugulis, M. Brookhart & P. White, 2003).

Photochemical and Alignment Characteristics

The compound is also significant in photochemical reactions. For example, tetramethyl phenylene diamine-based polyimides, with tetramethyl cyclobutane tetracarboxylate, exhibit distinct photo-alignment characteristics, useful in the development of photo-responsive materials (Shuichi Sato & H. Matsumoto, 2013).

Propriétés

IUPAC Name |

tetramethyl cyclobutane-1,2,3,4-tetracarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O8/c1-17-9(13)5-6(10(14)18-2)8(12(16)20-4)7(5)11(15)19-3/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXMOMNBIDWYNOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(C(C1C(=O)OC)C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80908252 | |

| Record name | Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80908252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate | |

CAS RN |

1032-95-7, 3999-67-5 | |

| Record name | NSC122966 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122966 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC103000 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103000 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80908252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

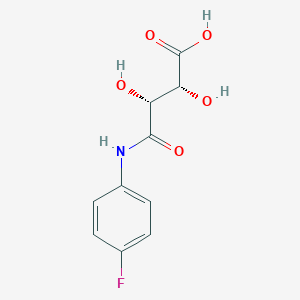

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.